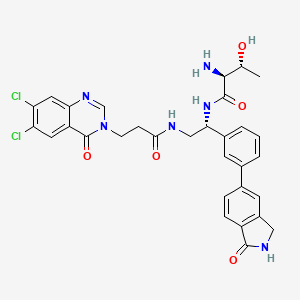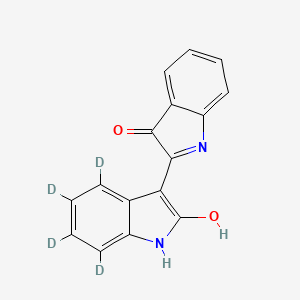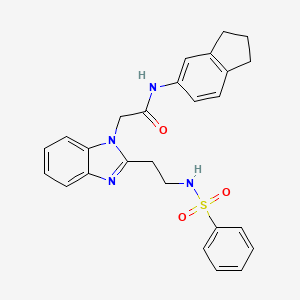
NOD2 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOD2 antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Final coupling reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient production.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NOD2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
NOD2 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOD2 signaling pathway and its role in various chemical reactions.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as Crohn’s disease and Blau syndrome.
Industry: Utilized in the development of new drugs targeting the NOD2 pathway and related inflammatory conditions
Mechanism of Action
NOD2 antagonist 1 exerts its effects by inhibiting the NOD2 receptor, which is an intracellular pattern recognition receptor. Upon binding to its ligand, muramyl dipeptide, NOD2 activates downstream signaling pathways, including nuclear factor-kappa B and mitogen-activated protein kinases. By inhibiting NOD2, this compound prevents the activation of these pro-inflammatory pathways, thereby reducing the secretion of cytokines and other inflammatory mediators .
Comparison with Similar Compounds
NOD1 Antagonists: Similar to NOD2 antagonist 1, NOD1 antagonists inhibit the NOD1 receptor, which also plays a role in immune response.
Benzimidazole Diamides: These compounds have been identified as selective inhibitors of the NOD2 signaling pathway and exhibit similar inhibitory effects on cytokine production.
Uniqueness: this compound is unique in its high selectivity and potency for the NOD2 receptor, making it a valuable tool for studying the NOD2 signaling pathway and its role in inflammatory diseases. Its ability to inhibit multiple pro-inflammatory cytokines sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31) |
InChI Key |
HJPTWQSPMIUUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


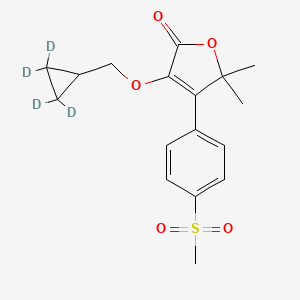
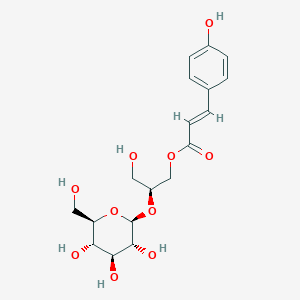

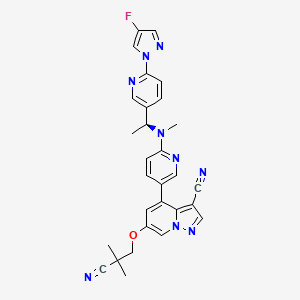
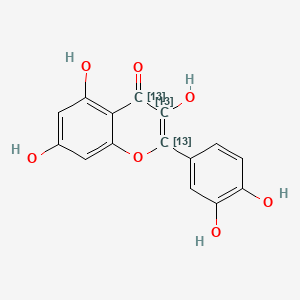
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
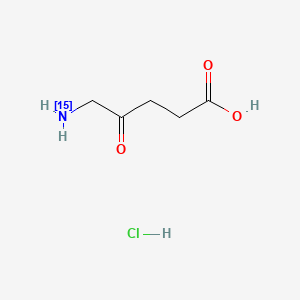
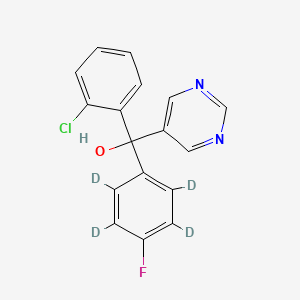


![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
